molecular formula C11H6BrNO4 B8019547 8-bromoquinoline-2,4-dicarboxylic Acid

8-bromoquinoline-2,4-dicarboxylic Acid

Cat. No.: B8019547
M. Wt: 296.07 g/mol
InChI Key: CVVIPWRSINNKPF-UHFFFAOYSA-N
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Description

8-Bromoquinoline-2,4-dicarboxylic acid (CAS: 216060-06-9) is a brominated quinoline derivative with the molecular formula C₁₁H₆BrNO₄. It features a quinoline backbone substituted with bromine at the 8-position and dicarboxylic acid groups at the 2- and 4-positions. Registered in the STN database in 1998, this compound has been referenced in 8 CA database entries, indicating its relevance in chemical research .

Properties

IUPAC Name

8-bromoquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVIPWRSINNKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromoquinoline-2,4-dicarboxylic acid typically involves the bromination of quinoline-2,4-dicarboxylic acid. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production of 8-bromoquinoline-2,4-dicarboxylic acid may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-bromoquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .

Comparison with Similar Compounds

8-Sulfoquinoline-2,4-dicarboxylic Acid

  • Molecular Formula: C₁₁H₇NO₇S
  • Key Features : Replaces bromine with a sulfonic acid (-SO₃H) group.
  • Properties : The sulfonic acid group increases hydrophilicity and acidity compared to the brominated analog. This enhances solubility in polar solvents, making it suitable for aqueous-phase reactions or ion-exchange materials.
  • Applications: Potential use in catalysis or as a linker in porous materials due to its strong coordination ability with metal ions .

4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid

  • Molecular Formula: Not explicitly provided, but structurally includes a fused thiazetone-quinoline system.
  • Key Features: Combines a thiazetone ring with a quinoline core and dicarboxylic acid groups.
  • Properties : Exhibits intramolecular (O5–H5a⋯O1) and intermolecular (O3–H3⋯O4i) hydrogen bonding, leading to a π-stacked crystalline structure with interplanar distances of ~3.34 Å.
  • Applications: As a quinoline-thiazetone hybrid, it may serve as a precursor for antimicrobial agents, leveraging the bioactivity of quinoline derivatives .

Furan-2,4-dicarboxylic Acid Dimethyl Ester

  • Molecular Formula : C₈H₈O₆ (assuming esterification of furan-2,4-dicarboxylic acid).
  • Key Features : A furan-based dicarboxylic acid ester.
  • Properties : The ester groups reduce polarity compared to free acids, improving volatility and organic solvent compatibility.
  • Applications: Used in polymer synthesis or as a building block for biodegradable materials. Contrasts with 8-bromoquinoline-2,4-dicarboxylic acid in terms of aromatic system (furan vs. quinoline) and functional group reactivity .

2-Methylthiazolidine-2,4-dicarboxylic Acid

  • Molecular Formula: C₆H₉NO₄S (for the thiazolidine derivative).
  • Key Features : A saturated thiazolidine ring with methyl and dicarboxylic acid substituents.
  • Properties: Stereochemical variations (e.g., 2R,4R vs. 2S,4R) influence biological activity. The thiazolidine ring enhances stability against oxidation compared to aromatic quinoline systems.

Pyrrolidine-2,4-dicarboxylic Acid Amides

  • Molecular Formula : Variable (e.g., substituted pyrrolidine cores with amide groups).
  • Key Features : Dicarboxylic acid groups converted to amides.
  • Properties : Demonstrated potent dipeptidyl peptidase IV (DPP-IV) inhibition (IC₅₀ = 2–250 nM) with selectivity over related enzymes.
  • Applications : Antidiabetic agents, showcasing how functional group modification (acid → amide) tailors bioactivity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Key Properties Applications References
8-Bromoquinoline-2,4-dicarboxylic Acid C₁₁H₆BrNO₄ Br, 2,4-dicarboxylic acid Bromine enhances cross-coupling reactivity MOFs, catalysis
8-Sulfoquinoline-2,4-dicarboxylic Acid C₁₁H₇NO₇S -SO₃H, 2,4-dicarboxylic acid High hydrophilicity, strong coordination Ion-exchange materials, catalysis
4-Oxo-1,4-dihydrobenzo-thiazetone-3,4-dicarboxylic Acid N/A Thiazetone, 3,4-dicarboxylic acid Hydrogen-bonded π-stacking Antimicrobial agents
Furan-2,4-dicarboxylic Acid Dimethyl Ester C₈H₈O₆ Ester groups Organic-soluble, volatile Polymer synthesis
2-Methylthiazolidine-2,4-dicarboxylic Acid C₆H₉NO₄S Thiazolidine, methyl Stereochemistry-dependent bioactivity Neurodegenerative disease treatment

Biological Activity

8-Bromoquinoline-2,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline backbone with two carboxylic acid groups and a bromine substituent at the 8-position. This structural arrangement is crucial for its biological activity, as the presence of the bromine atom and carboxylic groups can enhance solubility and reactivity with biological targets.

Antimicrobial Activity

Research indicates that 8-bromoquinoline-2,4-dicarboxylic acid exhibits potent antimicrobial properties against various pathogens.

The compound is believed to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, which is critical for bacterial growth and survival. This mechanism is similar to other quinoline derivatives known for their antibacterial effects.

Case Studies

  • Inhibition of Gram-positive Bacteria : Studies have shown that derivatives of 8-bromoquinoline-2,4-dicarboxylic acid demonstrate significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae. For example, one derivative showed an inhibition zone of 25 mm compared to a standard drug with an inhibition zone of 27 mm .
  • Fungal Activity : The compound has also been tested against various fungal strains, exhibiting inhibition percentages comparable to commercial antifungal agents .

Anticancer Activity

The anticancer potential of 8-bromoquinoline-2,4-dicarboxylic acid has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines.

Research Findings

  • In vitro studies have demonstrated that certain derivatives possess IC50 values ranging from 5 mM to 19 mM against cancer cell lines such as HeLa and MCF-7, indicating promising selectivity towards cancer cells over normal cells .
  • A hybrid compound incorporating the quinoline structure showed enhanced potency compared to standard chemotherapeutics like cisplatin, suggesting that modifications to the quinoline framework can lead to improved anticancer activity .

Comparative Analysis with Related Compounds

To understand the unique properties of 8-bromoquinoline-2,4-dicarboxylic acid, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesUnique Aspects
6-Bromoquinoline-2-carboxylic Acid One carboxylic groupFewer functional groups compared to dicarboxylic acid
5-Bromoquinoline-2,4-dicarboxylic Acid Bromine at the fifth positionVariation in bromine positioning alters activity
7-Bromoquinoline-2,4-dicarboxylic Acid Bromine at the seventh positionSimilar structure but different reactivity profile

The presence of two carboxylic acid groups in 8-bromoquinoline-2,4-dicarboxylic acid enhances its solubility and biological reactivity compared to its analogs.

Future Directions in Research

Despite promising results, further research is necessary to fully elucidate the mechanisms underlying the biological activities of 8-bromoquinoline-2,4-dicarboxylic acid. Future studies should focus on:

  • In vivo models to assess therapeutic efficacy and safety.
  • Structural modifications to optimize biological activity and reduce toxicity.
  • Exploration of additional pharmacological applications beyond antimicrobial and anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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